2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with a unique structure that enables various applications in scientific research. Its composition includes a benzamide core linked to a phenylthio group through a but-2-yn-1-yl chain, making it a valuable material in fields such as drug discovery, chemical synthesis, and material science.
Properties
IUPAC Name |
2-[4-(3-phenylsulfanylpropanoylamino)but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-14-7-6-13-22-19(23)12-15-26-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMAELQUIJQFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the phenylthio intermediate: This step involves the reaction of a phenylthiol with a suitable halide to form the phenylthio intermediate.
Amidation: The phenylthio intermediate undergoes amidation with a suitable amine to form the propanamido derivative.
Alkyne coupling: The propanamido derivative is then coupled with a but-2-yn-1-yl halide to form the final product, 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide can be compared with other similar compounds, such as:
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Biological Activity
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound with a complex structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique chemical properties allow it to interact with biological systems, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a phenylthio group through a but-2-yn-1-yl chain. This structure facilitates interactions with biological macromolecules such as enzymes and receptors.
Chemical Formula: C₁₈H₁₉N₃O₂S
Molecular Weight: 341.42 g/mol
CAS Number: 1448069-49-5
The biological activity of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:
Anticancer Activity
Studies have suggested that compounds similar to 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide possess anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. Research indicates that benzamide derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses .
Neuroleptic Activity
Benzamide derivatives are known for their neuroleptic properties. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, making them candidates for treating psychiatric disorders .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide:
Case Studies
- Case Study on Anticancer Activity : A study involving a related compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating that structural modifications could enhance its anticancer efficacy.
- Neuroleptic Efficacy : Research on similar benzamide compounds showed promising results in reducing symptoms of psychosis in animal models, suggesting that further exploration of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide could lead to novel neuroleptic drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
